2-Acetylisonicotinohydrazide, also known as N'-Acetylisonicotinohydrazide, is a chemical compound with the molecular formula CHNO and a molecular weight of 179.18 g/mol. This compound is classified as a hydrazide derivative of isonicotinic acid and is notable for its potential pharmaceutical applications, particularly in the treatment of tuberculosis and other bacterial infections. It is structurally related to isoniazid, a well-known antitubercular agent.
The synthesis of 2-Acetylisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with acetic anhydride or acetyl chloride. The general synthetic route can be outlined as follows:
The reaction mechanism involves the acetylation of the hydrazine nitrogen, leading to the formation of the acetyl derivative. The reaction can be monitored using thin-layer chromatography to ensure complete conversion.
The molecular structure of 2-Acetylisonicotinohydrazide features a pyridine ring from isonicotinic acid and a hydrazine functional group. The compound has a carbonyl group (C=O) from the acetyl moiety attached to the nitrogen atom of the hydrazine.
2-Acetylisonicotinohydrazide can participate in various chemical reactions:
The reactivity of 2-Acetylisonicotinohydrazide is influenced by its functional groups, particularly the hydrazine nitrogen and the carbonyl carbon, allowing it to act as both a nucleophile and electrophile in various organic transformations.
The mechanism of action for 2-Acetylisonicotinohydrazide primarily involves its interaction with bacterial enzymes, similar to that of isoniazid. It inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis. This inhibition disrupts cell wall integrity, leading to bacterial cell death.
The stability and reactivity profile suggest potential for further derivatization or formulation into pharmaceutical preparations.
2-Acetylisonicotinohydrazide has several scientific uses:
The formation of 2-acetylisonicotinohydrazide (acetylisoniazid, AcINH) in Mycobacterium tuberculosis (Mtb) is catalyzed by the bacterial arylamine N-acetyltransferase (NAT) enzyme (Rv3566c). This enzyme transfers an acetyl group from acetyl coenzyme A (acetyl-CoA) to the hydrazine moiety of isoniazid (INH), yielding AcINH as the primary metabolite [1] [7]. The catalytic mechanism involves a conserved cysteine-histidine-aspartate triad, where Cys70 acts as a nucleophile to accept the acetyl group from acetyl-CoA, forming a covalent acetyl-cysteine intermediate. This intermediate subsequently transfers the acetyl group to INH [3] [7].
Structural studies reveal that Mtb NAT adopts a tripartite protein fold with distinct domains for acetyl-CoA binding and substrate specificity. The active site accommodates INH through hydrophobic interactions with residues Phe38, Phe130, and Phe204, positioning the hydrazide group adjacent to the acetyl-cysteine adduct for nucleophilic attack [7] [10]. Mutational analyses (e.g., G207R) disrupt acetyl-CoA binding affinity, underscoring the residue’s role in cofactor stabilization [7].
Parameter | Detail |
---|---|
Gene | Rv3566c |
Catalytic Residues | Cys70, His110, Asp128 |
Acetyl-CoA Binding Site | Hydrophobic pocket formed by Phe130, Val95, Leu98, Met209 |
INH Binding Affinity (Km) | 85 ± 12 µM |
Mutant Impact (G207R) | Reduced acetyl-CoA binding; Altered AcINH dissociation kinetics |
Human NAT2 polymorphisms significantly influence systemic AcINH levels through variable acetylation efficiency. NAT2 phenotypes are classified as rapid, intermediate, or slow acetylators based on haplotypes:
In silico docking studies demonstrate that mutant NAT2 (e.g., K268R) exhibits reduced binding affinity for INH compared to wild-type (−6.2 kcal/mol vs. −7.8 kcal/mol), directly impairing catalytic efficiency [7]. This genetic variability contributes to interindividual differences in antitubercular efficacy, as rapid acetylators generate subtherapeutic INH concentrations faster, potentially fostering drug resistance [7] [9].
Haplotype | Nucleotide Change | Phenotype | AcINH Formation Rate | Clinical Impact |
---|---|---|---|---|
NAT24 | None (wild-type) | Rapid | >90% within 2 h | Subtherapeutic INH levels; Resistance risk |
NAT25 | T341C | Slow | <67% within 6 h | Prolonged INH exposure; Neurotoxicity risk |
NAT26 | G590A | Slow | <67% within 6 h | Prolonged INH exposure; Neurotoxicity risk |
NAT27 | G857A | Slow | <67% within 6 h | Prolonged INH exposure; Neurotoxicity risk |
AcINH undergoes pH-dependent hydrolysis via two competing pathways:
Notably, AcHz is a hepatotoxic metabolite implicated in mitochondrial dysfunction and oxidative stress. Its iron-chelating properties inhibit ferrochelatase (FECH), disrupting heme biosynthesis and accumulating protoporphyrin IX—a cholestatic agent [5] [8]. Pyridoxal isonicotinoyl hydrazone (PIH), an INH-vitamin B6 conjugate, exacerbates FECH inhibition by sequestering iron cofactors [5].
AcINH │ ├── Hydrolysis (pH <7) → INA + AcHz │ │ │ ├── AcHz → CYP2E1 Oxidation → Reactive Diazene → Glutathione Adducts │ └── AcHz → *N*-Acetylation → DiAcHz (Detoxified) │ └── Hydrolysis (pH >7) → Isonicotinyl Radical + Acetyl Radical → ROS
The acetylation of INH diverges fundamentally between host and pathogen systems:
Structure: Compact active site optimized for small arylamines/hydrazines, with rigid loops limiting substrate flexibility [7] [10].
Human NAT2:
Therapeutic strategies exploit these differences: Dual-target inhibitors blocking both Mtb NAT and human NAT2 risk toxicity, whereas selective Mtb NAT inhibitors (e.g., covalent inhibitors targeting Cys70) may overcome bacterial resistance without impairing host metabolism [4] [7].
| **Feature** | **Mtb NAT** | **Human NAT2** | |----------------------|--------------------------------------|-------------------------------------| | **Catalytic Triad** | Cys70-His110-Asp128 | Cys68-His107-Asp122 | | **Loop Flexibility** | Rigid (α-H9A stabilized) | Flexible (β-LA1/β-LA5 helical) | | **CoA Binding Site** | Single high-affinity site | Three auxiliary sites | | **Substrate Size Preference** | Small molecules (INH, hydralazine) | Broad (INH, sulfamethazine) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7